molecular formula C21H26N2O3 B1221190 Vinca CAS No. 6835-99-0

Vinca

Cat. No. B1221190
CAS RN: 6835-99-0
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of vinca alkaloids, including members of the vinca and tacaman classes, involves complex chemical processes. A notable method includes an intramolecular [3+2]-cycloaddition reaction of an alpha-diazo indoloamide, yielding the pentacyclic skeleton of the natural product with high efficiency. This synthesis pathway highlights the intricate steps required to construct the unique and complex structures of vinca alkaloids from simpler starting materials (England & Padwa, 2008).

Molecular Structure Analysis

Vinca alkaloids are characterized by their complex indole-based structures, typically featuring a catharanthine and vindoline moiety. These compounds are distinguished by their pentacyclic indole alkaloid framework, which is crucial for their biological activity. The structural complexity of vinca alkaloids is a significant factor in their interaction with tubulin, the protein that forms microtubules, thereby affecting cellular functions such as mitosis.

Chemical Reactions and Properties

Vinca alkaloids undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, modifications in the "upper" velbenamine part of vinca alkaloids significantly impact their tubulin-interacting activities, illustrating the sensitivity of their biological functions to chemical changes in their structure (Fahy, 2001).

Scientific Research Applications

1. Vinca in Medicinal Plant Research

Vinca, also known as Catharanthus roseus, has been extensively studied for its medicinal properties. The plant synthesizes biologically active alkaloids via the terpenoid indole alkaloid (TIA) biosynthetic pathway, with alkaloids like vinblastine and vincristine having high therapeutic value. Research has focused on understanding the regulatory mechanisms of the TIA pathway in C. roseus, from genes to metabolites, which is crucial for creating transgenic plants and microorganisms for commercial production of high-value dimer alkaloids (Sharma, Kumar, & Renu, 2021).

2. Biotechnological Studies

Catharanthus roseus, from which vinca is derived, has become a model system for biotechnological studies on plant secondary metabolism. This includes exploring alternative production systems for alkaloids like vinblastine, which are important for their anticancer properties. The research in this area aims at higher production levels of these alkaloids through metabolic engineering and potentially producing them in other organisms like yeast (van der Heijden, Jacobs, Snoeijer, Hallard, & Verpoorte, 2004).

3. Enhancement of Alkaloid Content

Studies have investigated the effects of arbuscular mycorrhizal fungi (AMF) and abiotic stress, like the application of potassium bicarbonate, on the enhancement of the vinblastine alkaloid in Vinca. These studies found that AMF inoculation and potassium bicarbonate application can significantly enhance the total content of vinblastine in vinca leaves, showcasing a potential biotechnological approach to increase the production of valuable alkaloids in medicinal plants (Rosa-Mera, Ferrera-Cerrato, Alarcón, Sánchez-Colín, & Muñoz-Muñiz, 2011).

4. Endophytic Fungi in Vinca

Research has been conducted to identify endophytic fungi in Vinca minor that produce vincamine, an alkaloid used in the pharmaceutical industry as a cerebral stimulant and vasodilator. This study opens up the prospect of using endophytic fungi for the production of phytoactive compounds like vincamine through fungal fermentation, presenting a novel method in pharmaceutical production (Yin & Sun, 2011).

5. Vinca Alkaloids in Cancer Research

Vinca alkaloids, derived from the Madagascar periwinkle plant, have been significant in cancer research. They act on the microtubule network and are effective anticancer drugs due to their ability to induce apoptosis in various phases of the cell cycle. Research in this area continues to evolve, seeking to understand the cellular mechanisms behind their effectiveness and exploring new applications for these compounds in cancer therapy (Bates & Eastman, 2017).

Safety And Hazards

The U.S. Food and Drug Administration has alerted health care professionals to labeling updates for the preparation of vinca alkaloids . All parts of the annual vinca plant are toxic to dogs, cats, and people .

Future Directions

Engineered yeast has been used to produce the alkaloids vindoline and catharanthine — the longest biosynthetic pathway to be transferred from a plant to a microorganism . In principle, similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues . This could potentially provide a more sustainable and reliable source of these alkaloids, independent of their natural plant producers .

properties

IUPAC Name

methyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPRRQLKFXBCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274475, DTXSID90859660
Record name Isovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3alpha,14alpha,16alpha)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinca

CAS RN

6835-99-0, 18374-18-0, 1617-90-9
Record name Epivincamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovincamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name vincamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3alpha,14alpha,16alpha)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3α,14α,16α)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 gr of tabersonine was dissolved in 150 ml of methanol containing 0.0066% (weight/volume) of Rose Bengal as a photosensitizer. 2 ml of NaOH 2 N and 1.5 ml of triethyl phosphite were added and irradiation was provided with a tungsten lamp of 300 W for about 50 minutes, maintaining a constant flow of oxygen equal to 5-10 l/hour and a temperature of 20° C. in the solution. After the reaction was complete, the solution was concentrated to a residue under reduced pressure, taken up with chloroform and filtered on neutral alumina. The solvent was dry evaporated, the residue was taken up with 20 ml of glacial AcOH and 2 gr of AcONa.3H2O, 150 ml of methanol was added and dilution was made to 300 ml with water, then refluxing was conducted for 15 minutes. The solution was cooled, alkalized at pH 8.5-9 with concentrated ammonium hydroxide and extracted with chloroform. The organic extracts were combined, washed with water, dried on sodium sulfate, filtered and concentrated into a residue. The residue was recrystallized from methanol. 600 mgr of Δ14 -vincamine (yield of 57%) and 200 mgr of Δ14 -16-epivincamine (yield of 19%) were obtained. The physico-chemical data of the obtained products were identical to those of corresponding reference compounds.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%
Yield
19%

Synthesis routes and methods II

Procedure details

If the isomerisation of 16-epivincamine described in Example 4 is repeated but using 177 mg. (0.5 millimole) of 16-epivincamine in 20 ml. of methanol and 130 mg. (0.2 millimole) of a 40% aqueous solution of tetrabutylammonium hydroxide (formula (I)b), and the mixture is allowed to stand for 5 hours at 25°C. 64 mg. of vincamine are obtained (yield 36%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinca
Reactant of Route 2
Vinca
Reactant of Route 3
Vinca
Reactant of Route 4
Vinca
Reactant of Route 5
Vinca
Reactant of Route 6
Vinca

Citations

For This Compound
153,000
Citations
M Moudi, R Go, CYS Yien, M Nazre - International journal of …, 2013 - ncbi.nlm.nih.gov
… Vinflunine is also a new synthetic vinca alkaloid, which has been approved in Europe for the … Different researches and studies for new vinca alkaloid applications will be carried out in …
Number of citations: 597 www.ncbi.nlm.nih.gov
A Duflos, A Kruczynski, JM Barret - Current Medicinal Chemistry …, 2002 - ingentaconnect.com
… Today, relatively few groups actively research in the chemistry of Vinca alkaloids. However, … the Vinca binding site(s) on tubulin and the exact mechanism(s) of action of Vinca alkaloids …
Number of citations: 202 www.ingentaconnect.com
IS Johnson, JG Armstrong, M Gorman, JP Burnett Jr - Cancer research, 1963 - AACR
A phytochemical investigation of the plant Vinca rosea Linn. has demonstrated that a number of alkaloidal substances can be obtained with antitumor activity. Over 30 alkaloids have …
Number of citations: 845 aacrjournals.org
MA Jordan, D Thrower, L Wilson - Cancer research, 1991 - AACR
… The Vinca alkaloids are known to affect several cellular processes that appear unrelated to … of cell proliferation by the Vinca alkaloids. The 5 dimeric Vinca congeners chosen for this …
Number of citations: 754 aacrjournals.org
A Dubey, D Tiwari, K Srivastava… - Journal of …, 2020 - phytojournal.com
… Vinca alkaloids were discovered in the 1950's by Canadian researchers, Robert … vinca alkaloids are so significant for being malignant growth warriors. There are four significant vinca …
Number of citations: 22 www.phytojournal.com
XJ Zhou, R Rahmani - Drugs, 1992 - Springer
Vinca alkaloids, including vinblastine, vincristine, vindesine and vinorelbine, are widely used antineoplastic drugs, either as single agents or in combination with other drugs. The …
Number of citations: 215 link.springer.com
IS Johnson, HF Wright, GH Svoboda, J Vlantis - Cancer Research, 1960 - AACR
… In the course of investigating Vinca rosea Linn, certain crude fractions of the plant were … another new alkaloid as a sulfate from Vinca rosea. They suggested the name Vincaleukoblas…
Number of citations: 246 aacrjournals.org
J Mokrý, L Dubravkova, P Šefčovič - Experientia, 1962 - Springer
… Aus Vinca minor L. wurden bisher 8 Alkaloide isoliert und beschrieben : Vincamin (Minorin)~-5, Vincin 6, Vincaminin (Vincarein) 7, s, VincininL Vincanorin s, Vincaminofin 9 Vincaminorein~O …
Number of citations: 56 link.springer.com
E Hamel - Pharmacology & therapeutics, 1992 - Elsevier
This paper summarizes published data on the interactions of tubulin with antimitotic compounds that inhibit the binding of vinca alkaloids to the protein. These are all relatively complex …
Number of citations: 239 www.sciencedirect.com
SA Hill, SJ Lonergan, J Denekamp… - European Journal of …, 1993 - Elsevier
We have investigated the blood flow modifying effects of the vinca alkaloids, vincristine and vinblastine in the murine carcinoma CaNT. Vinblastine at doses of 7.5 or 10 mg/kg induced …
Number of citations: 203 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.